4-(Dimethylamino)-2-methylbenzonitrile
Overview
Description
4-(Dimethylamino)-2-methylbenzonitrile is a versatile organic compound with the molecular formula C9H10N2. It is characterized by a benzene ring substituted with a cyano group (-CN) and a dimethylamino group (-N(CH3)2) at the 4th and 2nd positions, respectively. This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by nitration of 2-methylbenzonitrile followed by reduction of the nitro group to an amine.
Amination: Another method involves the amination of 2-methylbenzonitrile with dimethylamine under specific reaction conditions.
Industrial Production Methods: Industrial production typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the cyano group to a carboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: 2-methylbenzoic acid.
Reduction: 2-methylbenzylamine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Dimethylamino)-2-methylbenzonitrile is extensively used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways: It can modulate biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
4-(Dimethylamino)-2-methylbenzonitrile is unique due to its specific structural features and reactivity. Similar compounds include:
4-(Dimethylamino)pyridine (DMAP): Used as a catalyst in organic synthesis.
2-Methylbenzonitrile: A simpler compound without the dimethylamino group.
4-Methylbenzonitrile: Similar structure but with the methyl group at a different position.
These compounds share similarities in their benzene ring and cyano group but differ in their substituents and applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXADDPXGCNTXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712391 | |
Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-39-5 | |
Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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